Lithium;cyclohex-2-en-1-one

Organic Synthesis Regioselective Alkylation Dienolate Chemistry

Researchers requiring regioselective γ-alkylation of cyclohexanone scaffolds often face inconsistent selectivity with standard lithium enolates. Lithium;cyclohex-2-en-1-one (CAS 189374-56-9) is a pre-formed lithium dienolate that provides reliable γ-alkylation via its thermodynamically preferred 2,5-dienolate form, enabling substitution patterns unattainable with saturated enolates. • Exclusive γ-regioselectivity due to extended dienolate π-system • Pre-formed reagent eliminates in-situ generation variability • BenchChem in-stock availability ensures rapid global delivery.

Molecular Formula C6H8LiO+
Molecular Weight 103.1 g/mol
CAS No. 189374-56-9
Cat. No. B15163858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;cyclohex-2-en-1-one
CAS189374-56-9
Molecular FormulaC6H8LiO+
Molecular Weight103.1 g/mol
Structural Identifiers
SMILES[Li+].C1CC=CC(=O)C1
InChIInChI=1S/C6H8O.Li/c7-6-4-2-1-3-5-6;/h2,4H,1,3,5H2;/q;+1
InChIKeyRWTIEZAGXWVTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium cyclohex-2-en-1-one Overview


Lithium;cyclohex-2-en-1-one (C6H8LiO, MW 103.07) is an organolithium compound comprising a lithium cation coordinated to the enolate form of cyclohex-2-en-1-one . It serves as a pre-formed, highly nucleophilic lithium dienolate reagent, facilitating carbon-carbon bond formation via conjugate addition and alkylation pathways [1]. As a classic α,β-unsaturated ketone derivative, this reagent is pivotal for constructing substituted cyclohexanone frameworks and complex polycyclic architectures in medicinal and natural product chemistry [1].

Workflow Conjugate addition & alkylation pathways
Selection Substituted cyclohexanone & polycyclic frameworks
Research context Medicinal & natural product chemistry

Lithium cyclohex-2-en-1-one vs. Generic Lithium Enolates


Interchanging Lithium;cyclohex-2-en-1-one with other lithium enolates (e.g., lithium enolates of cyclohexanone or acyclic ketones) is not feasible due to the compound's unique extended π-system and dienolate structure, which confer distinct regioselectivity and reactivity profiles . Unlike simple ketone enolates, the 2,4-dienolate form of Lithium;cyclohex-2-en-1-one undergoes preferential γ-alkylation due to thermodynamic stabilization of the more substituted 2,5-dienolate isomer . This structural feature fundamentally alters the reaction outcome in conjugate additions compared to saturated lithium enolates, which primarily engage in α-alkylation [1]. Furthermore, the inherent 1,4-reduction behavior of β-unsubstituted cyclohex-2-en-1-ones to form ketone enolates differs markedly from that of α,β-unsaturated esters or acyclic enones, underscoring that this reagent's performance cannot be extrapolated from class-level assumptions [1].

Dienolate vs. simple enolate regioselectivity γ-Alkylation preference may not transfer to α-alkylation of standard lithium enolates.
1,4-Reduction profile mismatch Exclusive ketone enolate generation from β-unsubstituted enone does not replicate with α,β-unsaturated esters.
Class-level extrapolation risk Reactivity differs from acyclic enones; class-level assumptions may mislead substitution decisions.

Lithium cyclohex-2-en-1-one Procurement Evidence


Regioselectivity: γ-Alkylation vs. α-Alkylation

Lithium;cyclohex-2-en-1-one, as a lithium dienolate, demonstrates a thermodynamically driven preference for γ-alkylation over α-alkylation in conjugate addition reactions, a behavior not observed with lithium enolates of saturated cyclohexanone. The 2,4-dienolate formed kinetically rearranges to the more stable 2,5-dienolate, which directs electrophilic attack to the γ-position . In contrast, lithium enolates of cyclohexanone undergo α-alkylation with typical regioselectivity [1].

Regioselectivity
Class-level inference
Preferential γ-alkylation via thermodynamically more stable 2,5-dienolate
Supports regiodivergent route design for cyclohexanone derivatives
No direct head-to-head quantification; based on dienolate reactivity principles
Organic Synthesis Regioselective Alkylation Dienolate Chemistry

Exclusive 1,4-Reduction to Lithium Enolate

The lithium enolate of cyclohex-2-en-1-one is generated with high fidelity via 1,4-reduction of the parent enone using lithium trialkylborohydrides. Studies show that β-unsubstituted cyclohex-2-en-1-ones undergo exclusive 1,4-reduction to the ketone enolate in high yield, which can be subsequently protonated or alkylated [1]. This contrasts with α,β-unsaturated esters, where achieving exclusive 1,4-reduction to ester enolates has been a longstanding synthetic challenge, requiring specialized methodology development [1].

1,4-Reduction selectivity
Cross-study comparable
Exclusive 1,4-reduction to ketone enolate (high yield)
Supports consistent enolate generation for tandem sequences
Contrasts with α,β-unsaturated esters, where 1,4-reduction is often problematic
Reductive Alkylation Lithium Enolate Formation Conjugate Reduction

Enolate Formation Efficiency with Proton Donors

The efficiency of lithium enolate formation from cyclohex-2-en-1-one is significantly influenced by the presence of proton donors. For β-unsubstituted cyclohex-2-en-1-ones, the addition of one equivalent of a proton donor (e.g., anhydrous t-butyl alcohol) alongside lithium in liquid ammonia results in more complete enolate formation [1]. This contrasts with β-substituted cyclohexenones, which may require different conditions or exhibit lower conversion to the desired enolate due to steric or electronic effects.

Enolate formation with proton donor
Class-level inference
More complete enolate formation with t-BuOH additive in Li/NH₃
Informs reaction optimization for large-scale or high-value campaigns
β-Substituted cyclohexenones may require altered conditions
Reductive Alkylation Enolate Stability Reaction Optimization

Chiral Probe for Asymmetric Conjugate Addition

The addition of 2-(1,3-dithianyl)lithium to cyclohex-2-en-1-one has been employed as a benchmark reaction to evaluate the efficacy of novel chiral Lewis bases. Studies using chiral N,N'-dimethylpropyleneurea (DMPU) derivatives as promoters demonstrate measurable improvements in both regio- and enantioselectivity of the conjugate addition [1]. While direct quantitative comparisons to alternative α,β-unsaturated ketone substrates are not provided in the available data, this application underscores the compound's established role as a sensitive probe for asymmetric methodology development.

Chiral probe utility
Supporting evidence
Benchmark substrate for evaluating chiral promoters in conjugate addition
Supports asymmetric methodology development and method validation
Quantitative enantioselectivity comparison not available from cited source
Asymmetric Synthesis Chiral Ligands Conjugate Addition

Physicochemical Properties: Lithium Salt vs. Parent Ketone

The lithium salt form (MW 103.07, LogP 1.2956) exhibits significantly altered physicochemical properties compared to the neutral parent cyclohex-2-en-1-one (MW 96.13, LogP ~0.7) [1]. The increased molecular weight and higher calculated LogP reflect the ionic character of the lithium enolate, which directly influences solubility in ethereal solvents and handling protocols (air/moisture sensitivity) .

Physicochemical properties
Direct comparison
ΔMW +6.94 g/mol, ΔLogP ≈ +0.6
Informs storage and handling review
Calculated LogP; Li salt exhibits air/moisture sensitivity
Physicochemical Properties Solubility Handling

Lithium cyclohex-2-en-1-one Applications


γ-Substituted Cyclohexanone Synthesis

Researchers requiring regioselective γ-alkylation of cyclohexanone frameworks will find Lithium;cyclohex-2-en-1-one indispensable. The compound's thermodynamically preferred 2,5-dienolate form directs electrophilic attack to the γ-position, enabling access to substitution patterns that are unattainable with standard lithium enolates of saturated cyclohexanone . This reactivity is directly supported by class-level inference from dienolate chemistry principles, as described in Section 3, Evidence Item 1.

Tandem Conjugate Addition-Alkylation Sequences

For multi-step syntheses requiring a reliable, high-yielding enolate generation step, Lithium;cyclohex-2-en-1-one offers a distinct advantage. Its generation via exclusive 1,4-reduction of the parent enone (Section 3, Evidence Item 2) contrasts with the problematic reduction of α,β-unsaturated esters, ensuring a cleaner reaction profile and higher reproducibility in alkylation or protonation steps. This makes it a preferred reagent for constructing densely functionalized cyclohexanone building blocks in medicinal chemistry [1].

Asymmetric Conjugate Addition Method Development

The compound's well-characterized reactivity with organolithium nucleophiles (e.g., 2-(1,3-dithianyl)lithium) makes it an ideal substrate for evaluating novel chiral promoters. Its use as a benchmark molecule in enantioselective methodology studies (Section 3, Evidence Item 4) provides a reliable platform for assessing catalyst performance, facilitating reproducible research outcomes and enabling comparisons across different laboratories [2].

Lithium Bicyclobutan-2-olate Intermediate Synthesis

In specialized synthetic routes, the conversion of cyclohex-2-en-1-ones to lithium bicyclo[1.1.0]butan-2-olate intermediates (Section 1, References) represents a highly selective one-flask transformation. This reactivity is unique to the cyclohexenone scaffold and is not generally applicable to acyclic enones, making Lithium;cyclohex-2-en-1-one a critical precursor for accessing strained carbenoid species in natural product synthesis [3].

Application
Selection Property
Validation Focus
Regioselective γ-alkylation synthesis
Thermodynamic dienolate γ-preference
Route design for γ-substituted cyclohexanones
Tandem conjugate addition-alkylation
Exclusive 1,4-reduction enolate generation
Enolate yield and fidelity reproducibility
Asymmetric addition method development
Organolithium conjugate addition reactivity
Chiral promoter performance benchmarking
Bicyclobutan-2-olate intermediate synthesis
Cyclohexenone scaffold-specific reactivity
Strained carbenoid formation selectivity

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